

A Comparative Analysis of Methyl Nitrate and Ethyl Nitrate Photochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl nitrate

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This guide provides a detailed comparative analysis of the photochemical properties of **methyl nitrate** (CH_3ONO_2) and ethyl nitrate ($\text{C}_2\text{H}_5\text{ONO}_2$). Understanding the photochemistry of these simple alkyl nitrates is crucial for various fields, including atmospheric chemistry, combustion science, and potentially in assessing the stability and degradation pathways of nitrate-containing pharmaceuticals. This document summarizes key photochemical parameters, details experimental methodologies, and visualizes reaction pathways to offer a comprehensive resource for researchers.

Executive Summary

Methyl nitrate and ethyl nitrate are foundational alkyl nitrates that serve as important models for understanding the atmospheric behavior of more complex organic nitrates. Their photochemistry is primarily dictated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the O-NO₂ bond. This guide reveals that while both compounds exhibit similar primary photochemical behavior, subtle differences in their absorption cross-sections and secondary reaction pathways can influence their overall environmental impact and degradation profiles.

Photochemical Data Comparison

The photolytic behavior of methyl and ethyl nitrate is fundamentally governed by their ability to absorb UV radiation and the efficiency with which this absorbed energy leads to chemical

change. The following tables summarize the key quantitative data for these processes.

Wavelength (nm)	Methyl Nitrate (10^{-20} cm ² /molecule)	Ethyl Nitrate (10^{-20} cm ² /molecule)
280	1.10	1.30
290	0.65	0.80
300	0.30	0.40
310	0.12	0.15
320	0.04	0.05
330	0.01	0.02

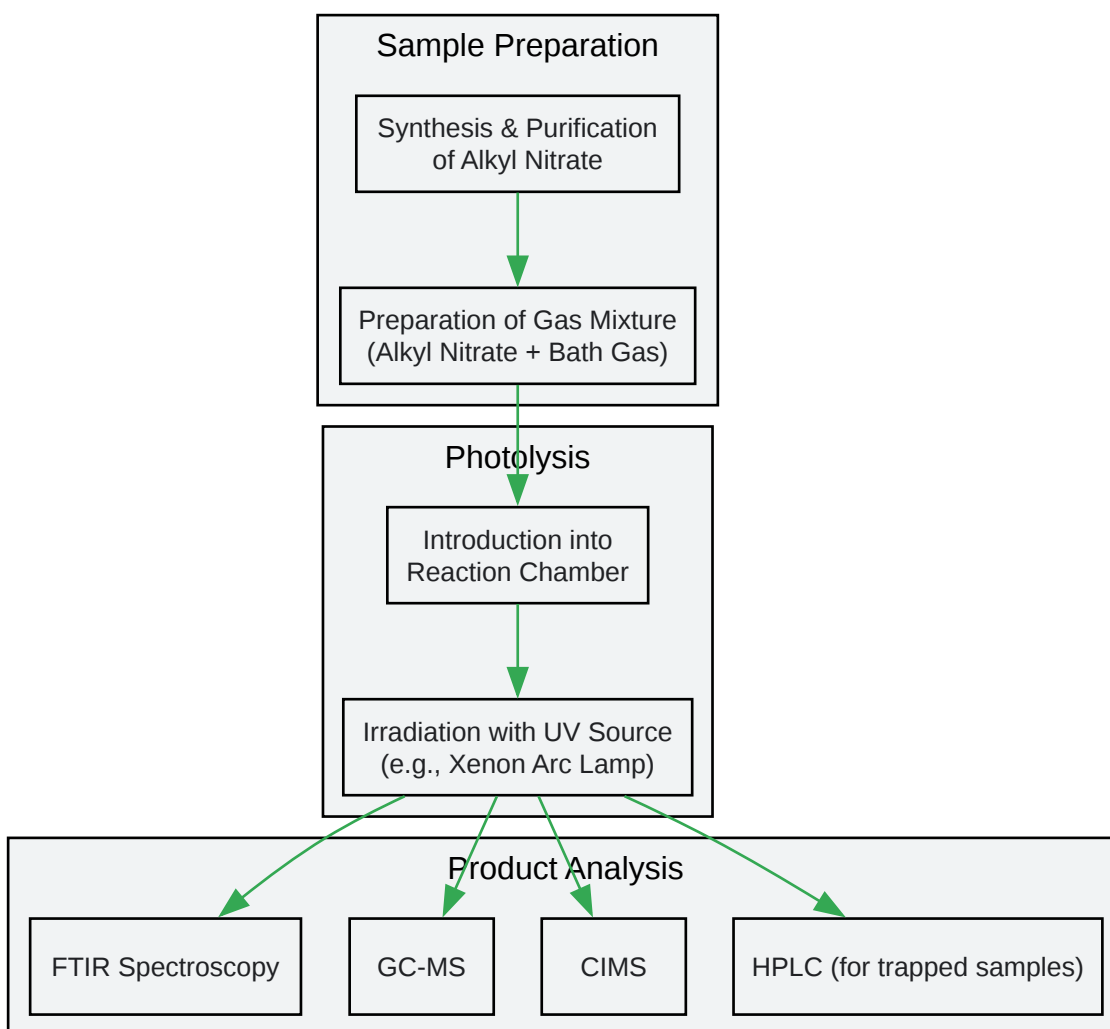
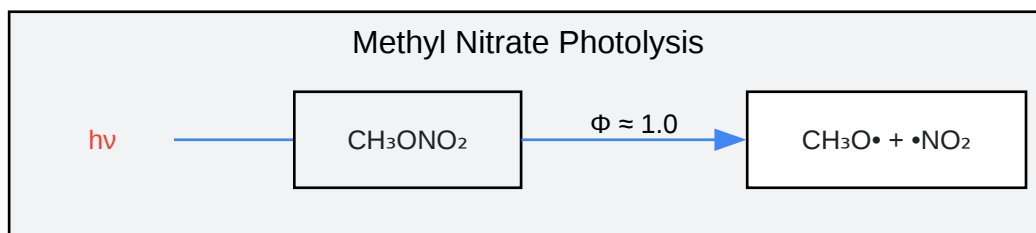
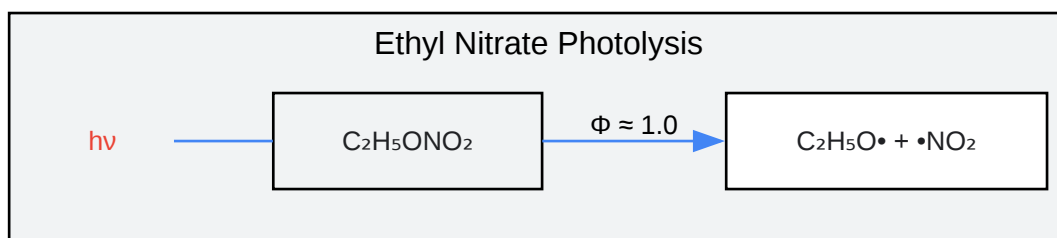
Data sourced from multiple studies and compiled for clarity.

Photolysis Pathway	Quantum Yield (Φ)
Methyl Nitrate	
$\text{CH}_3\text{ONO}_2 + h\nu \rightarrow \text{CH}_3\text{O}\cdot + \cdot\text{NO}_2$	≈ 1.0
Ethyl Nitrate	
$\text{C}_2\text{H}_5\text{ONO}_2 + h\nu \rightarrow \text{C}_2\text{H}_5\text{O}\cdot + \cdot\text{NO}_2$	≈ 1.0

The quantum yield for the primary O-NO₂ bond fission is reported to be unity for both methyl and ethyl nitrate in the tropospherically relevant wavelength range (290-320 nm)[1][2].

Primary Photolysis Pathways

The dominant photochemical reaction for both methyl and ethyl nitrate is the cleavage of the weak O-NO₂ bond upon absorption of a photon, leading to the formation of an alkoxy radical and a nitrogen dioxide molecule.



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References

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